2-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol
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Overview
Description
2-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol is an organic compound that features a pyrazole ring substituted with a difluoromethyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol typically involves multiple steps of organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Safety protocols and quality control measures are essential to ensure the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce various alcohols or amines .
Scientific Research Applications
2-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- **2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methylphenol
- **3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
Uniqueness
2-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design .
Properties
Molecular Formula |
C7H11F2N3O |
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Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-[[2-(difluoromethyl)pyrazol-3-yl]methylamino]ethanol |
InChI |
InChI=1S/C7H11F2N3O/c8-7(9)12-6(1-2-11-12)5-10-3-4-13/h1-2,7,10,13H,3-5H2 |
InChI Key |
XBGSZARZKGWREK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)CNCCO |
Origin of Product |
United States |
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